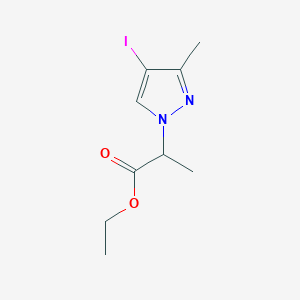

Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate

Description

Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate is a pyrazole-derived ester featuring a substituted heterocyclic ring. The pyrazole core is substituted with an iodine atom at position 4 and a methyl group at position 3, while the propanoate ethyl ester moiety is attached to the nitrogen at position 1. This compound is of interest due to its structural versatility, which enables applications in medicinal chemistry, agrochemicals, and radiopharmaceuticals.

Properties

IUPAC Name |

ethyl 2-(4-iodo-3-methylpyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2O2/c1-4-14-9(13)7(3)12-5-8(10)6(2)11-12/h5,7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYCLRPEQOKYQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=C(C(=N1)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring, followed by iodination and esterification reactions. The general steps are as follows:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Iodination: The methyl group on the pyrazole ring is iodinated using iodine and a suitable oxidizing agent, such as silver trifluoroacetate.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

Iodination: Iodine (I2) and silver trifluoroacetate (CF3CO2Ag)

Esterification: Ethanol (EtOH) and sulfuric acid (H2SO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

Substitution: Various substituted pyrazole derivatives

Oxidation/Reduction: Alcohols, aldehydes, or carboxylic acids

Hydrolysis: Carboxylic acid and ethanol

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate is utilized as a building block in the synthesis of pharmaceutical agents. Its derivatives have been investigated for their potential in treating neurological disorders and inflammation. For instance, compounds derived from this structure have shown promise in inhibiting specific targets related to metabolic syndromes and central nervous system disorders, including Alzheimer's disease .

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for creating more complex molecules. It is particularly valuable in synthesizing heterocyclic compounds and natural product analogs. The iodine atom allows for various substitution reactions, making it a versatile precursor in synthetic pathways .

Biological Studies

Researchers have explored the biological activities of pyrazole derivatives, including this compound. Studies indicate its potential antimicrobial and anticancer properties. For example, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines, demonstrating significant anticancer activity .

Case Studies

Several studies have highlighted the applications of this compound:

- Anticancer Activity : A study evaluating various pyrazole derivatives found that those derived from this compound exhibited strong anticancer properties against specific cell lines, with IC50 values significantly lower than those of established chemotherapeutics like doxorubicin .

- Neurological Disorders : Research has focused on synthesizing derivatives targeting enzymes involved in neurodegenerative diseases. Compounds based on this structure have shown inhibition of pathways associated with cognitive decline, indicating potential therapeutic applications .

- Material Science : The compound has also been explored for its utility in developing new materials and chemical processes, such as catalysts in metal-catalyzed reactions, showcasing its versatility beyond medicinal applications .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate can be compared to analogous pyrazole derivatives. Key distinctions arise from substituent positions, electronic effects, and applications.

Structural Isomerism and Substituent Effects

- Substituent Position : The position of the iodine (4 vs. 3) and the presence of methyl or trifluoromethyl groups significantly alter reactivity. For example, the trifluoromethyl group in the compound from enhances lipophilicity and metabolic stability, making it suitable for pesticidal applications .

- Electronic Effects: The electron-withdrawing iodine in the target compound contrasts with the electron-donating amino group in the 4-amino derivative (), affecting nucleophilic substitution rates and binding affinity in biological systems .

Physicochemical Properties

- Molar Mass: The target compound (294.09 g/mol) is heavier than non-halogenated analogs like Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate (185.18 g/mol) due to the iodine atom .

- Solubility: The iodine and methyl substituents reduce water solubility compared to amino-substituted derivatives, as seen in , where polar amino groups improve hydrophilicity .

Research Findings and Data

Crystallographic Analysis

- Pyrazole derivatives such as Ethyl 1-benzyl-3-(4-methylphenyl)propanoate () have been structurally characterized using SHELX programs, highlighting the importance of crystallography in confirming substituent positions and molecular packing .

Biological Activity

Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₀H₁₂I N₂O₂

- Molecular Weight : 292.12 g/mol

- CAS Number : [Not available in the provided sources]

The compound features a pyrazole ring substituted with an iodine atom at the 4-position and an ethyl propanoate moiety, which may influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit anticancer activity . The mechanism often involves the inhibition of key proteins involved in cancer cell proliferation and survival. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest.

| Study | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | FaDu (hypopharyngeal) | 15.2 | Apoptosis induction |

| Study B | MCF7 (breast cancer) | 12.5 | Cell cycle arrest |

These findings suggest that this compound may act similarly to other pyrazole derivatives that target critical pathways in tumor biology.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes related to disease processes. For example, pyrazole derivatives have been noted for their ability to inhibit human dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis and thus in rapidly dividing cells such as cancer cells.

This inhibition can lead to reduced proliferation of cells reliant on pyrimidine synthesis, providing a potential therapeutic pathway for treating cancers or autoimmune diseases.

Case Study 1: Antitumor Activity

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant antitumor activity in xenograft models. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size compared to control groups.

Case Study 2: Inhibition of Enzymatic Activity

In vitro assays were performed to assess the inhibitory effects of this compound on DHODH. The results showed effective inhibition at concentrations as low as 10 µM, confirming its potential as a therapeutic agent targeting metabolic pathways in cancer cells.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate, and how are intermediates characterized?

The compound is typically synthesized via multi-step protocols involving cyclization, coupling, or substitution reactions. For example, analogous pyrazole derivatives are prepared through cyclization of ethyl 3-aminopropanoate derivatives with halogenated carboxylic acids under CDI (1,1'-carbonyldiimidazole) activation, followed by iodination . Intermediate characterization relies on NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm functional groups and regioselectivity. For iodinated pyrazoles, elemental analysis and X-ray crystallography (if crystals are obtainable) are critical for structural validation .

Q. What safety protocols are recommended for handling iodinated pyrazole derivatives like this compound?

While specific toxicological data for this compound is limited, general guidelines for iodinated heterocycles include:

- Personal protective equipment (PPE): Use chemically resistant gloves (e.g., nitrile), lab coats, and safety goggles.

- Respiratory protection: For powder handling, use NIOSH-approved N95/P2 respirators to mitigate particulate exposure .

- Waste disposal: Avoid drainage systems; collect waste in sealed containers for incineration or specialized halogenated waste treatment .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the structural analysis of iodinated pyrazoles, and what challenges arise?

SHELXL is widely used for small-molecule refinement, particularly for halogenated compounds. Key steps include:

- Data collection: High-resolution (<1.0 Å) datasets are preferred to resolve heavy iodine atoms (high electron density).

- Disorder modeling: Iodine’s large atomic radius may cause positional disorder; partial occupancy or TLS (translation-libration-screw) refinement can mitigate this .

- Validation: Check for R-factor convergence (<5%) and validate using tools like PLATON or CCDC Mercury .

Q. What reaction conditions optimize the synthesis of this compound, and how can competing side reactions be minimized?

- Coupling agents: CDI or EDCI/HOBt systems are effective for amide/ester bond formation, reducing racemization risks .

- Iodination: Use NIS (N-iodosuccinimide) in DMF at 0–25°C to minimize over-iodination. Monitor via TLC (Rf shifts) .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (methanol/water) isolates the product from byproducts like unreacted precursors .

Q. How can bioactivity assays be designed to evaluate this compound’s potential pharmacological applications?

- Target selection: Prioritize kinases or enzymes where pyrazole motifs are known inhibitors (e.g., thrombin for anticoagulants ).

- Assay design: Use fluorescence polarization (FP) or surface plasmon resonance (SPR) for binding affinity studies.

- Cytotoxicity screening: Test against human cell lines (e.g., HEK293) with MTT assays to establish IC₅₀ values .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes?

- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to study iodine’s electronic effects on the pyrazole ring.

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., COX-2 or HIV protease) .

- MD simulations: Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .

Q. How can stability studies under varying pH and temperature conditions inform storage and experimental design?

- Forced degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via HPLC-MS .

- Thermal stability: Use TGA/DSC to identify decomposition thresholds (>150°C typical for esters) .

Q. How should researchers address contradictions in reported spectral data or crystallographic parameters?

- Cross-validation: Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw).

- Data repositories: Consult the Cambridge Structural Database (CSD) for analogous pyrazole derivatives to resolve bond-length/angle discrepancies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.